molecular formula C8H13NO2 B2860330 1,3,4,4a,5,7,8,8a-Octahydropyrano[3,4-c]pyridin-6-one CAS No. 2411242-76-5

1,3,4,4a,5,7,8,8a-Octahydropyrano[3,4-c]pyridin-6-one

Cat. No. B2860330
CAS RN: 2411242-76-5
M. Wt: 155.197
InChI Key: IIMHRZFYHXBSOH-UHFFFAOYSA-N
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Description

1,3,4,4a,5,7,8,8a-Octahydropyrano[3,4-c]pyridin-6-one, also known as 6-OHDA, is a chemical compound that is widely used in scientific research to induce Parkinson's disease-like symptoms in animal models. It is a potent neurotoxin that selectively targets and destroys dopaminergic neurons in the brain. This makes it a valuable tool for studying the underlying mechanisms of Parkinson's disease and developing new treatments for this debilitating condition.

Scientific Research Applications

Synthesis and Structural Analysis

Research involving compounds structurally related to 1,3,4,4a,5,7,8,8a-Octahydropyrano[3,4-c]pyridin-6-one focuses on the synthesis and detailed conformational study of lactone-fused perhydroisoxazolo[2,3-a]pyridines. These studies show how the fusion of the lactone ring affects the overall conformation of the compounds, influencing their chemical and physical properties. For example, a study demonstrated the synthesis of three lactone-fused perhydroisoxazolo[2,3-a]pyridines, revealing how the size of the fused lactone ring (five-, six-, and seven-membered) dictates the cis or trans fusion of the perhydroisoxazolo[2,3-a]pyridine substructure and impacts the piperidine ring's conformation (Alvarez-Larena et al., 1995).

Biomedical Applications

The structural motif of pyrazolo[3,4-b]pyridines, which share a core similarity with 1,3,4,4a,5,7,8,8a-Octahydropyrano[3,4-c]pyridin-6-one, has been extensively studied for its biomedical applications. These heterocyclic compounds are highlighted for their versatility in drug design, owing to their presence in several synthetic drugs due to their broad biological activity. A comprehensive review covering the synthesis, substituent diversity, and biomedical applications of over 300,000 1H-pyrazolo[3,4-b]pyridines emphasizes their importance in medicinal chemistry (Donaire-Arias et al., 2022).

Luminescence and Photophysical Properties

Studies on metal-organic complexes incorporating pyridine and pyrazole derivatives reveal significant insights into their luminescence and photophysical properties. For instance, silver-pyrazole complexes have been synthesized and characterized, exhibiting liquid crystal behavior and photoluminescence, making them potential candidates for optoelectronic applications. The detailed structural analysis provides insights into the molecular organization that underpins their mesophase and luminescent behavior (Ovejero et al., 2013).

Coordination Chemistry and Supramolecular Assemblies

The coordination chemistry of pyridine-based ligands, including those structurally related to 1,3,4,4a,5,7,8,8a-Octahydropyrano[3,4-c]pyridin-6-one, has been extensively explored. These studies have led to the development of novel coordination compounds and metal-organic frameworks (MOFs) with diverse applications, from catalysis to materials science. For example, the synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines have been reviewed, highlighting their applications in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical spin-state transitions (Halcrow, 2005).

properties

IUPAC Name

1,3,4,4a,5,7,8,8a-octahydropyrano[3,4-c]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8-3-6-1-2-11-5-7(6)4-9-8/h6-7H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMHRZFYHXBSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2C1CC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,4,4a,5,7,8,8a-Octahydropyrano[3,4-c]pyridin-6-one

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